molecular formula C8H11NO2 B15059430 Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Cat. No.: B15059430
M. Wt: 153.18 g/mol
InChI Key: RLFSIVROJXRLNM-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of a methyl ester group at the third position and an ethyl group at the first position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-ethyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-ethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids
  • Alcohols
  • Substituted pyrrole derivatives

Scientific Research Applications

Methyl 1-ethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological molecules. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Ethyl 1-methyl-1H-pyrrole-3-carboxylate
  • Methyl 1-propyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the first position and the methyl ester group at the third position makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 1-ethylpyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h4-6H,3H2,1-2H3

InChI Key

RLFSIVROJXRLNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C(=O)OC

Origin of Product

United States

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